molecular formula C5H8N4 B1404971 3-(Hydrazinylmethyl)pyridazine CAS No. 1333245-18-3

3-(Hydrazinylmethyl)pyridazine

Cat. No. B1404971
M. Wt: 124.14 g/mol
InChI Key: HIWQCSGVGPQVIX-UHFFFAOYSA-N
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Description

“3-(Hydrazinylmethyl)pyridazine” is an organic compound with the molecular formula C6H8N6 . It has been studied extensively for its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of pyridazine derivatives has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring . Other methods include Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .


Molecular Structure Analysis

The molecular structure of “3-(Hydrazinylmethyl)pyridazine” is characterized by a six-membered heterocyclic ring containing two nitrogen atoms in adjacent positions . The molecule has a molecular weight of 123.16 g/mol .


Chemical Reactions Analysis

The chemical reactions of pyridazine derivatives involve both reactions of the diazine ring and reactions of various substituents attached to the ring . For instance, the reaction of 6-chloro-3-hydrazinylpyridazine with acyl halides followed by refluxing with POCl3 leads to triazole ring closure, resulting in the formation of N-cycloalkyltriazolo[4,3-b]pyridazine derivatives .


Physical And Chemical Properties Analysis

“3-(Hydrazinylmethyl)pyridazine” has several computed properties including a molecular weight of 123.16 g/mol, XLogP3 of -0.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-(Hydrazinylmethyl)pyridazine has shown versatility in chemical reactions, particularly in the formation of heterocyclic compounds. It has been used as a precursor for synthesizing a variety of compounds with potential chemical and pharmacological activities. For instance, it underwent reactions with aliphatic, aromatic, and heterocyclic anhydrides and aldehydes, leading to the synthesis of novel heterocycles. These heterocycles demonstrated significant antibacterial activity against various bacteria such as Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, and Yersinia enterocolitica. This reactivity underlines the potential of 3-(Hydrazinylmethyl)pyridazine in the development of new antimicrobial agents (Mohamed, 2004) (Mohamed, 2004).

Antibacterial and Antifungal Activities

Compounds derived from 3-(Hydrazinylmethyl)pyridazine have been extensively studied for their antimicrobial properties. Research has demonstrated that these derivatives exhibit potent antimicrobial activities against a range of Gram-negative, Gram-positive bacteria, and fungi. Some of the synthesized derivatives showed minimum inhibitory concentrations in the low mg ml(-1) range, highlighting their potential as effective antimicrobial agents (Akbas & Berber, 2005).

Enhancement of Biological Activity

The use of 3-(Hydrazinylmethyl)pyridazine in the synthesis of heterocyclic systems has been explored to enhance the biological activity of compounds. For instance, its derivatives were used in conjunction with silver nanoparticles to assess the enhancement of antimicrobial and antifungal activities. The combination showed a promising increase in biological activity efficiency, suggesting a potential pathway for the development of more potent antimicrobial agents (Kandile et al., 2010).

Future Directions

Pyridazine derivatives, including “3-(Hydrazinylmethyl)pyridazine”, have shown wide range of pharmacological activities and are regarded as promising drug-like scaffolds . They are being studied for their potential applications in pharmaceutics, optical materials, and as ligands for catalysis .

properties

IUPAC Name

pyridazin-3-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-7-4-5-2-1-3-8-9-5/h1-3,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWQCSGVGPQVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydrazinylmethyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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